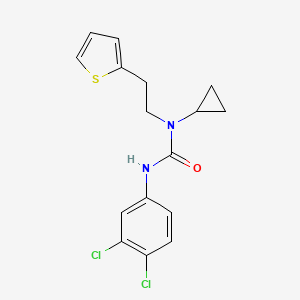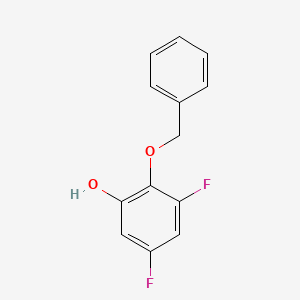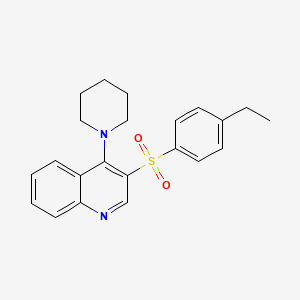![molecular formula C12H12FNO2 B2912263 N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411299-12-0](/img/structure/B2912263.png)
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropyl-containing oxirane derivative that has shown potential in various biological applications.
作用机制
The mechanism of action of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell proliferation, bacterial growth, and protein aggregation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of penicillin-binding proteins, which are involved in bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another potential direction is the study of the compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the compound's potential as a treatment for bacterial infections and cancer should be further explored.
合成方法
The synthesis of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorophenylcyclopropane with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. The ethyl ester is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide.
科学研究应用
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has shown potential in various scientific research applications. It has been studied for its antitumor activity in cancer cells, where it was found to induce apoptosis and inhibit cell proliferation. It has also been studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
属性
IUPAC Name |
N-[1-(3-fluorophenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)12(4-5-12)14-11(15)10-7-16-10/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMOILQIGBRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


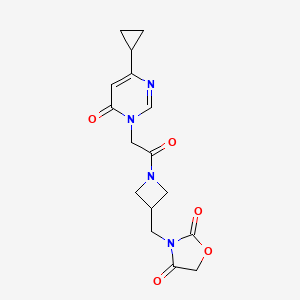
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)
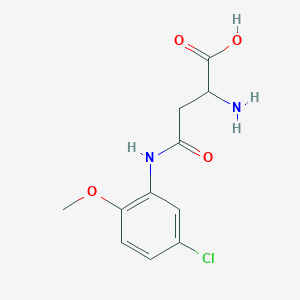


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
